molecular formula C9H5BrF3N B2666176 3-Bromo-6-(trifluoromethyl)-1H-indole CAS No. 1388076-24-1

3-Bromo-6-(trifluoromethyl)-1H-indole

Cat. No. B2666176
CAS RN: 1388076-24-1
M. Wt: 264.045
InChI Key: XZGQCZHMNNJMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-6-(trifluoromethyl)-1H-indole” is a chemical compound. It is a derivative of indole, which is a heterocyclic compound that is important in both pharmaceuticals and natural products . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the chemical properties of the compound .


Molecular Structure Analysis

The molecular structure of “3-Bromo-6-(trifluoromethyl)-1H-indole” includes a bromine atom, a trifluoromethyl group, and an indole ring . The presence of the trifluoromethyl group can significantly affect the electronic properties of the molecule .


Chemical Reactions Analysis

The presence of the trifluoromethyl group in “3-Bromo-6-(trifluoromethyl)-1H-indole” can affect its reactivity. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-6-(trifluoromethyl)-1H-indole” are influenced by the presence of the trifluoromethyl group. This group is a strong electron-withdrawing group, which can significantly affect the properties of the compound .

Scientific Research Applications

Photoreactive Derivatives for Bioanalysis

3-Bromo-6-(trifluoromethyl)-1H-indole and its derivatives have applications in bioanalytical chemistry. For instance, derivatives like 5- and 6-trifluoromethyldiazirinyl indoles, synthesized from bromoindole derivatives, are used as diazirine-based photoaffinity labels in biological functional analysis (Murai et al., 2012).

Synthesis of Tetrahydro-β-Carboline Skeletons

The compound plays a significant role in the synthesis of tetrahydro-β-carboline skeletons, which are crucial in the construction of complex molecules such as indole alkaloids (Mangalaraj & Ramanathan, 2012).

Precursors for Indole-2,3-diones

3-Bromo-6-(trifluoromethyl)-1H-indole is used in the formation of precursors like 3,3-dibromo-1,3-dihydroindol-2-ones, which are valuable in creating indole-2,3-diones or isatins (Parrick et al., 1989).

Crystal Structure and Hydrogen Bonding Studies

It also finds use in crystallography and structural chemistry. For example, compounds like 7-acetyl-2-aryl-5-bromo-3-(trifluoroacetyl)indoles have been studied for their crystal structure and hydrogen bonding patterns (Mphahlele, 2018).

Synthesis of Aza-spirocyclopropanyl Oxindoles

In organic synthesis, 3-Bromo-6-(trifluoromethyl)-1H-indole is used to synthesize aza-spirocyclopropanyloxindoles, a process that involves capturing an intermediate aza-spirooxindole sulfonate or sulfonamide (Shen et al., 2016).

Copper-Catalyzed C–C Coupling and Cyclization

The compound is involved in copper-catalyzed C–C coupling and cyclization reactions, especially in the synthesis of complex molecules like indolo[2,1-a]isoquinolines (Lee et al., 2018).

Palladium-Catalyzed Reactions

Its derivatives serve in palladium-catalyzed reactions for synthesizing and functionalizing indoles, crucial in the creation of various biologically active compounds (Cacchi et al., 2003; Cacchi & Fabrizi, 2005) (Cacchi & Fabrizi, 2005).

Future Directions

The development of fluorinated chemicals has been steadily increasing due to their interesting properties and potential applications . Therefore, “3-Bromo-6-(trifluoromethyl)-1H-indole” and similar compounds may have potential for future research and development.

properties

IUPAC Name

3-bromo-6-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-7-4-14-8-3-5(9(11,12)13)1-2-6(7)8/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGQCZHMNNJMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-(trifluoromethyl)-1H-indole

CAS RN

1388076-24-1
Record name 3-bromo-6-(trifluoromethyl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.